molecular formula C15H13NO2 B7820098 N-(3-hydroxyphenyl)-3-phenylprop-2-enamide

N-(3-hydroxyphenyl)-3-phenylprop-2-enamide

Cat. No.: B7820098
M. Wt: 239.27 g/mol
InChI Key: IIFFDQOHESPFOL-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-3-phenylprop-2-enamide is a cinnamamide derivative characterized by a hydroxy group at the meta-position of the anilide ring. This structural feature distinguishes it from other N-arylcinnamamide analogs, which often bear halogen, trifluoromethyl, or other substituents.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-14-8-4-7-13(11-14)16-15(18)10-9-12-5-2-1-3-6-12/h1-11,17H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFFDQOHESPFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Data:

  • Yield : ~65–70%

  • Reaction Time : 16–18 hours

  • Characterization :

    • IR (KBr) : 3462 cm⁻¹ (O–H), 3310 cm⁻¹ (N–H), 1661 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C).

    • ¹H NMR (DMSO-d₆) : δ 6.50–7.20 (m, 9H, Ar–H), 6.08 (d, 1H, vinyl CH), 5.82 (d, 1H, vinyl CH).

This method, while reliable, suffers from prolonged reaction times and moderate yields due to side reactions such as aldol condensation byproducts.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction by enhancing molecular polarization. In the same study, a mixture of acetanilide (0.01 mol), 3-hydroxybenzaldehyde (0.01 mol), NaOH (30%, 10 mL), and methanol (50 mL) is irradiated in a microwave oven at 300 W for 3–5 minutes (30-second pulses). The product is isolated similarly to the conventional method.

Key Data:

  • Yield : ~78–82%

  • Reaction Time : 5–7 minutes

  • Advantages :

    • 95% reduction in reaction time compared to thermal synthesis.

    • Improved yield due to reduced thermal degradation.

Microwave methods are favored for their energy efficiency and scalability, though they require specialized equipment.

Catalytic Synthesis Using K-10 Montmorillonite

A modified approach employs K-10 Montmorillonite as a heterogeneous acid catalyst. As detailed by Agarkar et al., acetanilide (0.05 mol) and 3-hydroxybenzaldehyde (0.05 mol) are mixed with NaOH (10%, 5 mL), ethanol (50 mL), and K-10 Montmorillonite (2 g). The reaction proceeds under reflux for 6 hours, with the catalyst removed via filtration post-reaction.

Key Data:

  • Yield : ~75–80%

  • Reaction Time : 6 hours

  • Catalyst Benefits :

    • Recyclability (3–4 cycles without significant activity loss).

    • Enhanced regioselectivity due to surface acidity.

This method aligns with green chemistry principles by minimizing solvent use and enabling catalyst recovery.

Comparative Analysis of Methods

Parameter Conventional Microwave Catalytic
Yield (%)65–7078–8275–80
Reaction Time16–18 hours5–7 minutes6 hours
Energy EfficiencyLowHighModerate
Environmental ImpactHigh solvent useModerateLow (catalyst)

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the acrylamide moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Formation of N-(3-oxo-phenyl)-3-phenyl-acrylamide.

    Reduction: Formation of N-(3-hydroxy-phenyl)-3-phenyl-propanamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(3-hydroxyphenyl)-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl groups may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural variations among N-arylcinnamamide derivatives include:

  • Substituent type: Hydroxy (target compound) vs. halogens (Cl, Br, F), trifluoromethyl (CF₃), or nitro (NO₂) groups.
  • Substituent position : The hydroxy group at the 3-position contrasts with analogs substituted at 2-, 4-, or 2,6-positions.
  • Electronic effects : The hydroxy group is electron-donating (+M effect), whereas halogens and CF₃ are electron-withdrawing (−I/−M), altering electronic density on the aromatic ring and interaction with biological targets .
Anti-Inflammatory Activity
  • Target compound: Potential anti-inflammatory activity via NF-κB inhibition, inferred from analogs like (2E)-N-(2-chloro-5-trifluoromethylphenyl)-3-phenylprop-2-enamide (IC₅₀ = 2 µM, comparable to prednisone) .
  • Comparison : Halogenated derivatives (e.g., 2,6-dibromo or 2,5-dichloro) exhibit stronger NF-κB inhibition due to increased lipophilicity and steric bulk, enhancing membrane permeability and target binding . The hydroxy group may reduce potency but improve safety profiles by lowering cytotoxicity.
Antimicrobial Activity
  • Target compound: Limited direct data; however, hydroxy-substituted analogs generally show moderate activity.
  • Comparison :
    • Staphylococcus aureus : (2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide (MIC = 22.27 µM) outperforms hydroxy derivatives due to CF₃ groups enhancing hydrophobicity and membrane disruption .
    • Mycobacterium tuberculosis : Dichlorophenyl derivatives (MIC = 27.38 µM) are more effective than hydroxy analogs, as Cl substituents improve target affinity .
Antimalarial Activity
  • Target compound : Unreported in antimalarial studies.
  • Comparison : Bromo- and chloro-substituted analogs (e.g., (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide, IC₅₀ = 0.58 µM) dominate due to enhanced redox activity and parasite membrane interaction .
Anticonvulsant Activity
  • The 3-hydroxy group may modulate ion channel interactions .

Physicochemical Properties

  • Lipophilicity : The hydroxy group reduces log P compared to halogenated analogs (e.g., log kis = 0.9667 for (2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide vs. ~0.5 for hydroxy derivatives) . Lower lipophilicity may reduce CNS penetration but improve aqueous solubility.

Toxicity and Selectivity

  • Hydroxy derivatives generally show lower cytotoxicity (e.g., THP-1 cell assays) compared to halogenated analogs, which may induce oxidative stress .
  • Halogenated compounds (e.g., 3,5-dichloro) inhibit photosynthetic electron transport (IC₅₀ = 5.1 µM), whereas hydroxy derivatives are less likely to disrupt plant systems .

Data Tables

Table 2: Physicochemical Comparison

Compound log P (Predicted) Hydrogen-Bond Acceptors Key Interactions
N-(3-hydroxyphenyl)-3-phenylprop-2-enamide ~1.2 3 (OH, two amide O) Polar/H-bonding
(2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide 0.97 2 (amide O) Hydrophobic/π-π stacking
(2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide 1.35 2 (amide O) Halogen bonding

Biological Activity

N-(3-hydroxyphenyl)-3-phenylprop-2-enamide, also known as (2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a hydroxyphenyl group attached to a phenylpropene backbone. Its structural formula can be represented as:

C16H17NO\text{C}_{16}\text{H}_{17}\text{N}\text{O}

This compound's unique structure allows for various chemical interactions, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction is crucial in modulating various biochemical pathways.
  • Hydrophobic Interactions : The phenyl groups may engage with hydrophobic pockets in proteins, enhancing binding affinity and specificity towards certain biological macromolecules.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which is vital in combating oxidative stress-related conditions.
  • Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Preliminary investigations indicate the potential for anticancer effects, particularly through the inhibition of cancer cell proliferation.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Antioxidant Activity

A study evaluated the antioxidant capacity of various cinnamamide derivatives, including this compound. The compound demonstrated a notable ability to scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This effect suggests its potential use in treating chronic inflammatory conditions such as rheumatoid arthritis and asthma.

Anticancer Activity

Research has indicated that the compound can induce apoptosis in various cancer cell lines. For instance, a study reported that treatment with this compound led to a significant decrease in cell viability in breast cancer cells, highlighting its potential as an anticancer agent.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-cinnamoyltyramineC16H17NOIdentical structureAntioxidant
(E)-N-(4-hydroxyphenyl)-3-phenylprop-2-enamideC16H17NOHydroxyl substitutionAnti-inflammatory
4-HydroxycinnamamideC10H11NO2Simplified structureAnticancer

This table illustrates how variations in substituents influence the biological activity of related compounds.

Q & A

Q. What are the standard synthetic routes for N-(3-hydroxyphenyl)-3-phenylprop-2-enamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling reactions between substituted acryloyl chlorides and 3-aminophenol derivatives. A validated method includes refluxing N-(3-hydroxyphenyl)pivalamide with methyl iodide in acetone using potassium carbonate (K₂CO₃) as a base, achieving yields up to 91% under optimized conditions . Key parameters include solvent choice (e.g., acetone for polarity control), stoichiometric excess of alkylating agents (4.0 equiv MeI), and reaction duration (3 hours). Optimization studies suggest monitoring by TLC or HPLC to minimize byproducts like O-alkylated isomers.

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks. For example, analogous enamide structures resolved at 0.044 R factor highlight planar amide geometries and E-configured double bonds .
  • NMR spectroscopy : ¹H NMR in DMSO-d₆ resolves phenolic -OH (~9.8 ppm) and enamide protons (δ 6.5–7.8 ppm). ¹³C NMR confirms carbonyl resonances at ~165 ppm .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 285.1 [M+H]⁺) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Solubility screening in DMSO (≥10 mM stock) followed by dilution in PBS (pH 7.4) is standard. Stability studies under physiological conditions (37°C, 24 hours) with HPLC monitoring can detect hydrolysis of the enamide moiety. For improved aqueous solubility, consider co-solvents like cyclodextrins or PEG-400 .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations using PDB structures (e.g., COX-2 or kinase domains) can model interactions. Focus on the hydroxyphenyl group’s hydrogen bonding with catalytic residues and the phenylpropenamide backbone’s π-π stacking with hydrophobic pockets. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Dose-dependent vs. off-target effects : Compare IC₅₀ values in enzyme inhibition (e.g., COX-2) versus cell viability assays (MTT). Use siRNA knockdown to confirm target specificity .
  • Metabolic interference : Pre-incubate with liver microsomes (e.g., human CYP3A4) to assess stability. Inactive metabolites may explain discrepancies between in vitro and in vivo results .

Q. How can researchers address low yields in large-scale synthesis?

  • Catalyst optimization : Replace K₂CO₃ with phase-transfer catalysts (e.g., TBAB) to enhance reaction kinetics .
  • Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., diastereomer formation) by precise temperature control .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (MeCN/H₂O + 0.1% TFA) to isolate >98% purity .

Q. What advanced spectral techniques differentiate polymorphic forms of the compound?

  • PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7°) to identify crystalline vs. amorphous phases.
  • DSC : Endothermic peaks at ~165°C correlate with melting points of stable polymorphs .
  • Solid-state NMR : ¹⁵N CP/MAS NMR distinguishes hydrogen-bonding networks in different crystal forms .

Q. Methodological Notes

  • Synthesis References : Prioritize protocols with detailed reaction kinetics (e.g., reflux times, solvent ratios) .
  • Data Validation : Cross-reference spectral data with PubChem entries and crystallographic databases (CCDC) .
  • Ethical Compliance : Adopt green chemistry principles (e.g., solvent recycling) per guidelines in Guidelines for Green Procurement .

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